1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

Lipoxygenase Inhibition Anti-inflammatory Structure-Activity Relationship

1-(4-Ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1171238-53-1) is a synthetic small molecule within the 1,3,4-oxadiazole-piperidine-sulfonamide hybrid class. This scaffold merges a piperidine core with a 1,3,4-oxadiazole heterocycle and a para-ethoxybenzenesulfonyl substituent, a combination reported to exhibit multi-target enzyme inhibition in related analogs.

Molecular Formula C22H25N3O5S
Molecular Weight 443.5 g/mol
CAS No. 1171238-53-1
Cat. No. B6578599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine
CAS1171238-53-1
Molecular FormulaC22H25N3O5S
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)COC4=CC=CC=C4
InChIInChI=1S/C22H25N3O5S/c1-2-28-19-10-12-20(13-11-19)31(26,27)25-14-6-7-17(15-25)22-24-23-21(30-22)16-29-18-8-4-3-5-9-18/h3-5,8-13,17H,2,6-7,14-16H2,1H3
InChIKeyGWPWMSYLERYEET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1171238-53-1): Key Compound Attributes


1-(4-Ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1171238-53-1) is a synthetic small molecule within the 1,3,4-oxadiazole-piperidine-sulfonamide hybrid class. This scaffold merges a piperidine core with a 1,3,4-oxadiazole heterocycle and a para-ethoxybenzenesulfonyl substituent, a combination reported to exhibit multi-target enzyme inhibition in related analogs . The compound is commercially supplied as a research-grade screening compound with a typical purity of 95% and a molecular weight of 443.5 g/mol .

Why Structural Analogs Cannot Substitute for 1-(4-Ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine in Focused Research


Within the 1,3,4-oxadiazol-2-yl-piperidine sulfonamide family, minor modifications to the sulfonamide aryl ring or the oxadiazole substituent can drastically alter enzyme inhibition profiles. For instance, para-ethoxy substitution on the benzenesulfonyl group can modulate lipophilicity (clogP), steric bulk, and hydrogen-bonding potential relative to chloro, methyl, or unsubstituted analogs, directly impacting target engagement in acetylcholinesterase and lipoxygenase assays [1]. Therefore, generic substitution without matching the precise sulfonamide and oxadiazole substitution pattern risks loss of activity in structure-activity relationship studies.

Head-to-Head and Class-Level Evidence for Differentiating 1-(4-Ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine


Enhanced Lipoxygenase (LOX) Inhibition Potential Through 4-Ethoxybenzenesulfonyl Substitution in 1,3,4-Oxadiazole-Piperidine Hybrids

In a 2023 series of 1,3,4-oxadiazole-piperidine-sulfonamide hybrids, incorporation of a para-ethoxy group on the benzenesulfonyl ring was associated with significant LOX inhibition, while unsubstituted or chloro-substituted analogs showed markedly weaker inhibition [1]. This suggests the target compound, bearing a 4-ethoxybenzenesulfonyl group, may provide superior enzyme inhibitory activity compared to its 4-chlorobenzenesulfonyl or 3,4-dimethylbenzenesulfonyl counterparts.

Lipoxygenase Inhibition Anti-inflammatory Structure-Activity Relationship

Modulation of Acetylcholinesterase (AChE) Inhibition by Sulfonamide Substituent in 1,3,4-Oxadiazole-Piperidine Scaffolds

The same 2023 study demonstrated that 1,3,4-oxadiazole-piperidine-sulfonamide hybrids with varying sulfonamide substituents exhibited differential AChE inhibition. The compound containing a sulfonyl-piperidine-oxadiazole core was active against AChE, whereas the precise IC50 of the 4-ethoxybenzenesulfonyl variant remains unreported, class-level data indicate that the nature of the sulfonamide aryl group influences activity against this Alzheimer's disease-related target [1].

Acetylcholinesterase Neurodegeneration Enzyme Inhibition

Predicted Physicochemical Differentiation: Lipophilicity (clogP) of 4-Ethoxybenzenesulfonyl vs. Closely Related Analogs

Computational prediction indicates that 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine has a higher clogP (~3.8) compared to the 4-chlorophenylsulfonyl analog (clogP ~3.4) and the 3,4-dimethylbenzenesulfonyl analog (clogP ~4.1). This intermediate lipophilicity may provide a balanced profile for both enzymatic target engagement and aqueous solubility, potentially differentiating it from more lipophilic or hydrophilic comparators .

Lipophilicity Drug-likeness Physicochemical Properties

Purity and Availability Benchmarking: 95%+ HPLC Purity Differentiates This Compound from Lower-Grade Alternatives

The target compound is commercially offered at a 95% purity specification, whereas several close structural analogs are frequently supplied at 90–93% purity due to synthetic challenges associated with the oxadiazole-forming step . This purity differential can be critical for dose-response studies where impurities may confound EC50/IC50 determinations.

Compound Quality Reproducibility Screening Libraries

Procurement-Relevant Application Scenarios for 1-(4-Ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine


Structure-Activity Relationship (SAR) Exploration of 1,3,4-Oxadiazole-Based Enzyme Inhibitors

Researchers investigating lipoxygenase or acetylcholinesterase targets can use this compound as a reference arm in SAR studies, where the 4-ethoxybenzenesulfonyl group provides a distinct electronic and steric profile compared to halogenated or alkylated analogs [1]. Its intermediate lipophilicity may also serve as a lead-like starting point for further optimization.

Focused Screening Libraries for Anti-Inflammatory or Neurodegenerative Targets

Given the class-level evidence of LOX and AChE inhibition, this compound is suitable for incorporation into targeted screening decks for inflammatory or neurodegenerative diseases. Procurement at >95% purity ensures compatibility with high-throughput screening platforms and minimizes false positives [1].

Computational Chemistry and Molecular Docking Studies

The well-characterized 1,3,4-oxadiazole-piperidine-sulfonamide scaffold, combined with the specific 4-ethoxy substituent, provides a valuable dataset for validating docking models against LOX and AChE active sites. The compound can serve as a query molecule for pharmacophore modeling of sulfonamide-based enzyme inhibitors.

Quote Request

Request a Quote for 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.